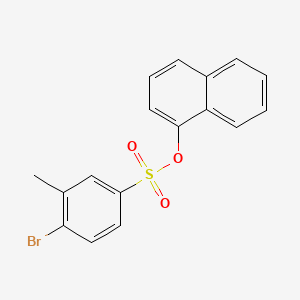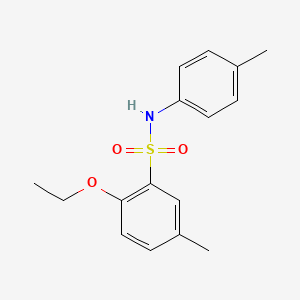
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide, also known as CDPPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrazolones and has been found to have potential applications in various fields.
Wirkmechanismus
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide acts as an allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate-binding site and enhances the receptor's response to glutamate. This results in increased synaptic transmission and improved neuronal plasticity, which are thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and physiological effects:
This compound has been shown to improve cognitive function in animal models of various neurological disorders by enhancing synaptic plasticity and increasing neuronal activity in brain regions involved in learning and memory processes. It has also been found to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide has several advantages as a research tool, including its high potency, selectivity, and stability. However, it also has some limitations, such as its poor solubility in water and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide, including:
1. Further studies on its mechanism of action and its effects on different neuronal populations and brain regions.
2. Development of more potent and selective allosteric modulators of mGluR5 based on the structure of this compound.
3. Investigation of the potential therapeutic applications of this compound in other neurological disorders, such as epilepsy and traumatic brain injury.
4. Exploration of the use of this compound as a research tool in other fields, such as cancer biology and immunology.
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in neuroscience research. Its positive allosteric modulation of mGluR5 has been found to enhance synaptic plasticity and improve cognitive function in animal models of various neurological disorders. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications in other fields.
Synthesemethoden
The synthesis of 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid in the presence of a reducing agent. The final product is obtained by methylation of the intermediate compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide has been extensively studied for its potential applications in neuroscience research. It has been found to be a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity and learning and memory processes. This compound has been shown to enhance mGluR5-mediated signaling and improve cognitive function in animal models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-12-17(18(23)22(21(12)2)13-7-5-4-6-8-13)20-27(24,25)14-9-10-15(19)16(11-14)26-3/h4-11,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPJLYRYKMZXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7453849.png)
![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7453872.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7453878.png)
![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B7453884.png)
![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453885.png)
![1-[3-(2-Thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B7453889.png)
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B7453898.png)

![N-[[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]methyl]thiophene-2-carboxamide](/img/structure/B7453901.png)



![N-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7453933.png)

